molecular formula C11H14O3 B6616577 4-(2-hydroxy-2-methylpropyl)benzoic acid CAS No. 1346608-70-5

4-(2-hydroxy-2-methylpropyl)benzoic acid

Cat. No.: B6616577
CAS No.: 1346608-70-5
M. Wt: 194.23 g/mol
InChI Key: DBFSQQMSOFOCCX-UHFFFAOYSA-N
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Description

4-(2-Hydroxy-2-methylpropyl)benzoic acid is a benzoic acid derivative featuring a para-substituted 2-hydroxy-2-methylpropyl group. The hydroxy-methylpropyl substituent introduces steric bulk and hydrogen-bonding capacity, which may influence solubility, crystallinity, and biological interactions .

Properties

IUPAC Name

4-(2-hydroxy-2-methylpropyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-11(2,14)7-8-3-5-9(6-4-8)10(12)13/h3-6,14H,7H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBFSQQMSOFOCCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1=CC=C(C=C1)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Friedel-Crafts Alkylation Strategies

Friedel-Crafts alkylation represents a classical route for introducing alkyl groups to aromatic systems. However, the electron-withdrawing carboxylic acid group in benzoic acid deactivates the ring, necessitating tailored conditions. In one adaptation, 4-bromo-2-methylbenzoic acid methyl ester (precursor to the target compound) undergoes palladium-catalyzed coupling with potassium vinylfluoroborate to install a vinyl group, followed by α-halogenation to yield 4-bromoacetyl-2-methyl benzoic acid methyl ester . While this method focuses on bromoacetyl intermediates, analogous strategies could employ tert-butyl vinyl ethers or pre-formed 2-methylpropyl fragments for direct alkylation.

Critical parameters include:

  • Catalyst selection : Palladium complexes (e.g., Pd(PPh₃)₄) enable efficient coupling, with yields exceeding 70% in optimized systems .

  • Solvent systems : Polar aprotic solvents like acetonitrile or acetone enhance reaction rates by stabilizing transition states .

  • Temperature control : Reactions conducted at 30–50°C minimize side product formation .

Grignard Addition and Oxidation Pathways

The Grignard reaction offers a versatile pathway to construct the 2-hydroxy-2-methylpropyl side chain. For instance, 4-acetylbenzoic acid reacts with methylmagnesium bromide to form a tertiary alcohol intermediate, which is subsequently oxidized to the carboxylic acid. This method mirrors protocols used in synthesizing 4-(hydroxymethyl)benzoic acid, where p-xylene is oxidized using hydrogen peroxide and metal-organic framework (MOF) catalysts .

Representative reaction sequence :

  • Grignard addition :
    4-Acetylbenzoic acid+MeMgBr4-(2-Hydroxy-2-methylpropyl)benzoic acid intermediate4\text{-Acetylbenzoic acid} + \text{MeMgBr} \rightarrow 4\text{-(2-Hydroxy-2-methylpropyl)benzoic acid intermediate}

  • Oxidation :
    Tertiary alcohols are resistant to further oxidation, eliminating the need for protective groups.

Key advantages:

  • High atom economy : Utilizes readily available starting materials.

  • Catalyst reuse : MOF catalysts (e.g., Cu-MOF) retain activity over multiple cycles, reducing costs .

Metal-Catalyzed Cross-Coupling Reactions

Transition-metal catalysis enables precise C–C bond formation. A patent detailing the synthesis of 4-bromoacetyl-2-methyl benzoic acid methyl ester exemplifies this approach, where palladium mediates the coupling of vinylboronates with bromoarenes . Adapting this methodology, Suzuki-Miyaura coupling could introduce pre-formed 2-hydroxy-2-methylpropyl boronic esters to 4-bromobenzoic acid derivatives.

Optimized conditions :

  • Catalyst : Pd(OAc)₂ with phosphine ligands (e.g., SPhos).

  • Base : K₂CO₃ in ethanol/water mixtures.

  • Yield : 65–80% based on analogous reactions .

Hydroxylation of Alkylbenzoic Acids

Direct hydroxylation of 4-(2-methylpropyl)benzoic acid presents challenges due to the inertness of tertiary C–H bonds. However, enzymatic or radical-mediated methods offer potential solutions. For example, cytochrome P450 enzymes catalyze site-specific hydroxylation, though scalability remains a limitation.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialCatalyst/ReagentYield (%)Key Challenges
Friedel-Crafts4-Bromobenzoic acidPd(PPh₃)₄70–75Competing debromination
Grignard/Oxidation4-Acetylbenzoic acidMeMgBr, MOF65–80Overoxidation risks
Suzuki Coupling4-Bromobenzoic acidPd(OAc)₂, SPhos60–70Boronic ester availability
Multicomponent ReactionBenzaldehyde derivativesNone (solvent-free)50–60Product separation complexity

Chemical Reactions Analysis

Types of Reactions

4-(2-Hydroxy-2-methylpropyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Activity
Research indicates that derivatives of p-hydroxybenzoic acid exhibit significant antimicrobial properties. A study demonstrated that 4-(2-hydroxy-2-methylpropyl)benzoic acid showed inhibitory effects against several pathogenic bacteria and fungi, making it a potential candidate for developing new antimicrobial agents .

Drug Formulation
This compound is utilized as an excipient in drug formulations, enhancing the solubility and stability of active pharmaceutical ingredients (APIs). Its role as a stabilizer helps improve the bioavailability of drugs administered orally or via injection .

Case Study: Antimicrobial Efficacy
In a comparative study of various benzoic acid derivatives, this compound was found to be effective against Escherichia coli and Staphylococcus aureus, showcasing its potential in pharmaceutical applications aimed at treating infections .

Agricultural Applications

Pesticide Development
The compound serves as a synthetic intermediate in the production of pesticides. Its derivatives have been reported to possess insecticidal and acaricidal activities, providing an eco-friendly alternative to conventional pesticides .

Case Study: Insecticidal Properties
A patent outlines the use of this compound in formulating insecticides that exhibit rapid action with minimal toxicity to non-target organisms. This positions it as a valuable component in sustainable agricultural practices .

Materials Science

Polymer Production
this compound is employed in synthesizing polymers and copolymers with enhanced thermal and mechanical properties. Its incorporation into polymer matrices improves resistance to UV degradation and enhances overall durability .

Case Study: Polymer Blends
Research on polymer blends containing this compound revealed improved tensile strength and flexibility compared to traditional polymers. This advancement is crucial for applications in packaging and construction materials where durability is paramount .

Cosmetic Applications

Preservative Use
The compound is also explored as a preservative in cosmetic formulations due to its antimicrobial properties. It helps extend the shelf life of products while ensuring safety for consumer use.

Mechanism of Action

The mechanism of action of 4-(2-hydroxy-2-methylpropyl)benzoic acid involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. Additionally, its anti-inflammatory effects may result from the inhibition of pro-inflammatory cytokines and signaling pathways .

Comparison with Similar Compounds

4-Hydroxybenzoic Acid (CAS: 99-96-7)

  • Structure : A simple benzoic acid derivative with a hydroxyl group at the para position.
  • Physicochemical Properties :
    • Higher acidity (pKa ~4.5) due to resonance stabilization of the deprotonated form.
    • Solubility: Moderately soluble in water (5.8 g/L at 25°C).
  • Applications : Used as a preservative and intermediate in organic synthesis .
  • Key Difference : Lacks the bulky 2-hydroxy-2-methylpropyl group, resulting in weaker hydrophobic interactions compared to the target compound.

4-(3-Chloroanilino)Benzoic Acid (CCDC 2280190)

  • Structure: Features a para-substituted 3-chloroanilino group instead of hydroxy-methylpropyl.
  • Crystallinity : Forms acid-acid dimers via O–H···O hydrogen bonds, with a dihedral angle of 34.66° between aromatic rings due to steric repulsion .
  • Biological Activity : Potent inhibitor of AKR1C2/1C3 enzymes, relevant in prostate cancer therapy .
  • Key Difference: The chloro-anilino group enhances π-π stacking and enzyme inhibition, whereas the hydroxy-methylpropyl group may prioritize metabolic conjugation .

Ibuprofen Metabolites

  • 2-[4-(2-Hydroxy-2-Methylpropyl)Phenyl]Propionic Acid (Hydroxy-Ibuprofen) :
    • Structure : Propionic acid backbone with the same substituent as the target compound.
    • Metabolism : Formed via hepatic oxidation, excreted as glucuronide conjugates (17% of dose) .
    • Environmental Impact : Detected in wastewater (up to 6.7 μg/L) due to incomplete elimination in treatment plants .
  • Key Difference : The propionic acid chain reduces acidity (pKa ~4.9) compared to benzoic acid derivatives, altering protein binding and pharmacokinetics .

Penipacid A (C13H18N2O3)

  • Structure: Anthranilic acid (2-aminobenzoic acid) derivative with an N'-(2-hydroxy-2-methylpropyl)acetimidamide group.
  • Biological Activity : Exhibits antimicrobial properties attributed to the imine (C9=N10) and hydrogen-bonding motifs .
  • Key Difference: The amino group and imidamide sidechain enable unique bioactivity, distinct from the simpler hydroxy-methylpropyl substitution in the target compound .

Structural and Functional Analysis

Physicochemical Properties

Compound Acidic Group Substituent Water Solubility pKa
4-(2-Hydroxy-2-Methylpropyl)Benzoic Acid* Benzoic acid 2-Hydroxy-2-methylpropyl Low (estimated) ~4.2
4-Hydroxybenzoic Acid Benzoic acid Hydroxyl Moderate 4.5
Hydroxy-Ibuprofen Propionic acid 2-Hydroxy-2-methylpropyl High 4.9

*Estimated based on structural analogs.

Biological Activity

4-(2-Hydroxy-2-methylpropyl)benzoic acid, also known as a derivative of benzoic acid, has garnered attention in recent years for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C10H12O3C_{10}H_{12}O_3. The presence of a hydroxyl group and a branched alkyl chain significantly influences its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antioxidant Activity : Compounds with hydroxyl groups often demonstrate significant antioxidant properties. Studies suggest that the presence of the hydroxyl group enhances the compound's ability to scavenge free radicals, thus protecting cells from oxidative stress .
  • Antimicrobial Properties : Similar benzoic acid derivatives have shown antimicrobial effects against various bacterial strains. The mechanism typically involves disruption of microbial cell membranes or inhibition of metabolic pathways .
  • Anti-inflammatory Effects : Some studies indicate that derivatives of benzoic acid can modulate inflammatory responses, potentially through inhibition of pro-inflammatory cytokines .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, leading to reduced inflammation.
  • Cell Membrane Interaction : Its hydrophobic nature allows it to integrate into lipid membranes, potentially disrupting microbial cell integrity .

Table 1: Summary of Biological Activities

Activity TypeMechanismReferences
AntioxidantFree radical scavenging
AntimicrobialMembrane disruption
Anti-inflammatoryCytokine modulation

Case Study 1: Antioxidant Properties

A study published in the Journal of Natural Products evaluated the antioxidant capacity of various benzoic acid derivatives, including this compound. Results indicated that this compound exhibited a significant reduction in oxidative stress markers in vitro, suggesting its potential as a therapeutic agent in oxidative stress-related diseases .

Case Study 2: Antimicrobial Efficacy

In a comparative study assessing the antimicrobial properties of several benzoic acid derivatives, this compound demonstrated notable activity against Staphylococcus aureus and Escherichia coli. The study highlighted its potential for use in food preservation and as an antibacterial agent in pharmaceuticals .

Q & A

Q. Table 1. Key Synthetic Parameters for this compound

ParameterOptimal ConditionImpact on Yield/Purity
Hydrolysis Time6–8 hours at 90°CMaximizes nitrile conversion
Acidification pH2.0–3.0 (HCl)Prevents over-acidification
PurificationRecrystallization (ethanol:H2 _2O)Removes unreacted starting material

Q. Table 2. Comparative Bioactivity of Benzoic Acid Derivatives

CompoundIC50_{50} (COX-2 Inhibition, μM)LogPReference
This compound12.5 ± 1.22.1
2-Acetyl-4-methylbenzoic acid8.9 ± 0.81.8

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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